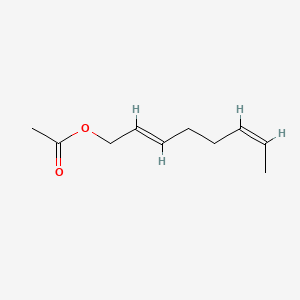
(2E,6Z)-Octa-2,6-dienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6Z)-Octa-2,6-dienyl acetate is an organic compound belonging to the class of esters. It is characterized by its distinctive structure, which includes a conjugated diene system and an acetate functional group. This compound is known for its pleasant aroma and is often found in various natural sources, including essential oils and plant extracts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-Octa-2,6-dienyl acetate typically involves the esterification of (2E,6Z)-Octa-2,6-dien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the alcohol and acetic anhydride are continuously fed into the reactor, and the ester is collected as the product. This process is efficient and allows for large-scale production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: (2E,6Z)-Octa-2,6-dienal or (2E,6Z)-Octa-2,6-dienoic acid.
Reduction: (2E,6Z)-Octa-2,6-dien-1-ol.
Substitution: (2E,6Z)-Octa-2,6-dienamide.
Wissenschaftliche Forschungsanwendungen
(2E,6Z)-Octa-2,6-dienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a natural remedy for certain ailments.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.
Wirkmechanismus
The mechanism of action of (2E,6Z)-Octa-2,6-dienyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors in biological systems, modulating their activity and exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- (2E,6Z)-Nona-2,6-dienyl acetate
- (2E,6Z)-Deca-2,6-dienyl acetate
- (2E,6Z)-Undeca-2,6-dienyl acetate
Comparison: (2E,6Z)-Octa-2,6-dienyl acetate is unique due to its specific chain length and the position of the double bonds. This structural uniqueness contributes to its distinct aroma and chemical reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and commercial purposes.
Eigenschaften
CAS-Nummer |
85554-65-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(2E,6Z)-octa-2,6-dienyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-4,7-8H,5-6,9H2,1-2H3/b4-3-,8-7+ |
InChI-Schlüssel |
SEUIMDDDOLIIGD-ODYTWBPASA-N |
Isomerische SMILES |
C/C=C\CC/C=C/COC(=O)C |
Kanonische SMILES |
CC=CCCC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



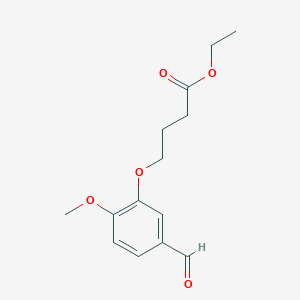


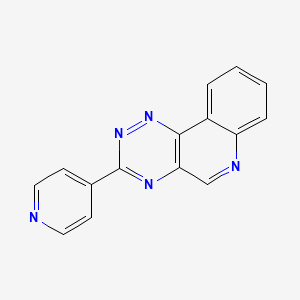
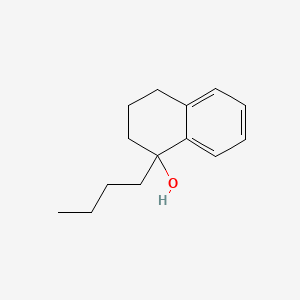
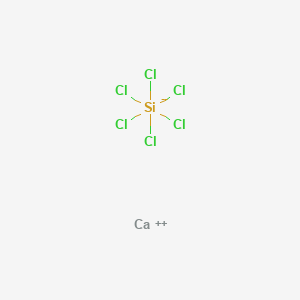
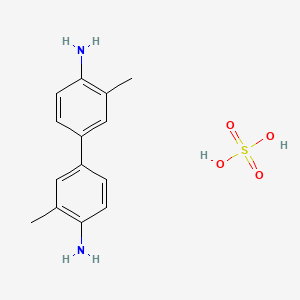
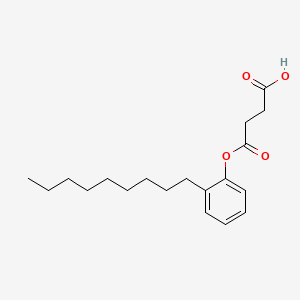
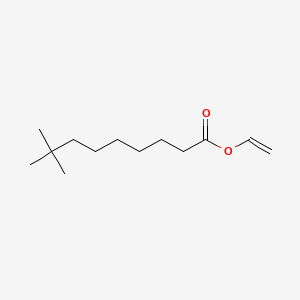
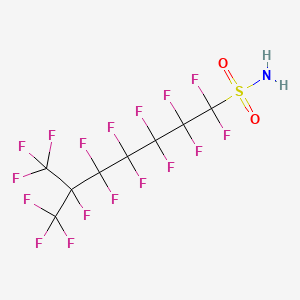
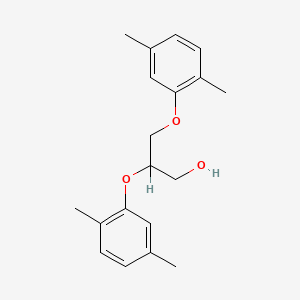
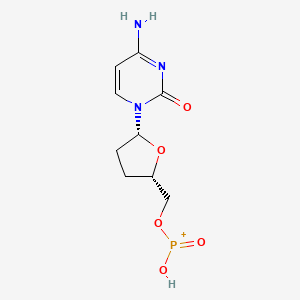
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
